molecular formula C29H33NO6 B11159320 trans-4-[({2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11159320
M. Wt: 491.6 g/mol
InChI Key: DSUHCVFNFSHVCM-UHFFFAOYSA-N
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Description

4-({2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a chromen moiety with a cyclohexane carboxylic acid group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:

    Formation of the Chromen Moiety: The chromen core is synthesized through a condensation reaction between a benzyl-substituted phenol and an appropriate diketone under acidic conditions. This step forms the chromen ring with the desired substituents.

    Attachment of the Propanamido Group: The chromen derivative is then reacted with a propanoyl chloride in the presence of a base to introduce the propanamido group.

    Cyclohexane Carboxylic Acid Addition: Finally, the intermediate product is coupled with cyclohexane carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

4-({2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-({2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The chromen moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE
  • (3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXYACETIC ACID

Uniqueness

4-({2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to the presence of the cyclohexane carboxylic acid group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural feature may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

4-[[2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C29H33NO6/c1-17-13-24(35-19(3)27(31)30-16-21-9-11-22(12-10-21)28(32)33)26-18(2)23(29(34)36-25(26)14-17)15-20-7-5-4-6-8-20/h4-8,13-14,19,21-22H,9-12,15-16H2,1-3H3,(H,30,31)(H,32,33)

InChI Key

DSUHCVFNFSHVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C)C(=O)NCC4CCC(CC4)C(=O)O

Origin of Product

United States

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